molecular formula C15H20ClN3O3S B4348721 N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE

N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE

Cat. No.: B4348721
M. Wt: 357.9 g/mol
InChI Key: QLLQSQJOGGLMLJ-UHFFFAOYSA-N
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Description

N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. This compound features a pyrazole ring substituted with a chloro and ethyl group, linked to a benzenesulfonamide moiety through a methylene bridge. The presence of both pyrazole and sulfonamide functionalities makes it a compound of interest in various chemical and biological research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Substitution reactions: The chloro and ethyl groups are introduced onto the pyrazole ring through electrophilic substitution reactions.

    Sulfonamide formation: The final step involves the reaction of the substituted pyrazole with 4-ethoxy-N-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide moiety is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The pyrazole ring may also contribute to the compound’s activity by interacting with other molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-chloro-1H-pyrazol-3-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide: Similar structure but lacks the ethyl group on the pyrazole ring.

    N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide: Similar structure but has a methoxy group instead of an ethoxy group.

Uniqueness

N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE is unique due to the specific combination of substituents on the pyrazole and benzenesulfonamide moieties. This unique structure may result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[(4-chloro-1-ethylpyrazol-3-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O3S/c1-4-19-10-14(16)15(17-19)11-18(3)23(20,21)13-8-6-12(7-9-13)22-5-2/h6-10H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLQSQJOGGLMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)OCC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 3
N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE

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